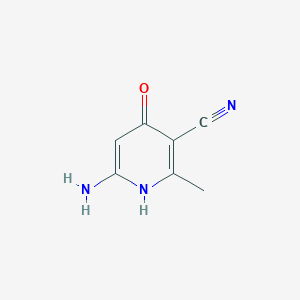
6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE is a heterocyclic compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the amino, methyl, oxo, and nitrile groups, makes it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE can be achieved through several synthetic routes. One common method involves the cyclization of a glycine-derived enamino amide. This process typically involves the following steps:
Starting Materials: Glycine-derived enamino amide.
Reaction Conditions: The cyclization reaction is carried out under Boc-deprotection conditions, which involve the removal of the Boc (tert-butoxycarbonyl) protecting group.
Catalysts and Reagents: The reaction may require the use of catalysts such as copper(II) or nickel(II) complexes to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The amino and methyl groups can participate in substitution reactions to introduce new substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Electrophilic or nucleophilic reagents, such as halogens or alkylating agents, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
科学的研究の応用
6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE has several scientific research applications, including:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its functional groups.
Industrial Applications: It can serve as an intermediate in the synthesis of other valuable compounds used in various industries.
作用機序
The mechanism of action of 6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the amino and nitrile groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
2-amino-5-cyanopyridine: This compound has a similar pyridine ring structure with an amino and nitrile group but lacks the methyl and oxo groups.
3-cyanopyridine: Another related compound with a nitrile group on the pyridine ring but without the amino and methyl groups.
2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares the oxo and methyl groups but has a different ring structure.
Uniqueness
6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and reactions. This uniqueness makes it valuable for various applications in research and industry.
特性
CAS番号 |
158146-09-9 |
|---|---|
分子式 |
C7H7N3O |
分子量 |
149.15 g/mol |
IUPAC名 |
6-amino-2-methyl-4-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-4-5(3-8)6(11)2-7(9)10-4/h2H,1H3,(H3,9,10,11) |
InChIキー |
XRMWEUUKOFTDLM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C(N1)N)C#N |
正規SMILES |
CC1=C(C(=O)C=C(N1)N)C#N |
同義語 |
3-Pyridinecarbonitrile,6-amino-1,4-dihydro-2-methyl-4-oxo-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















